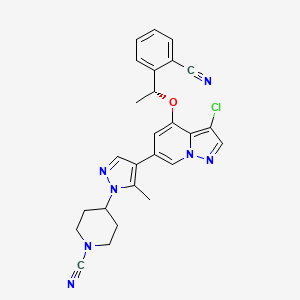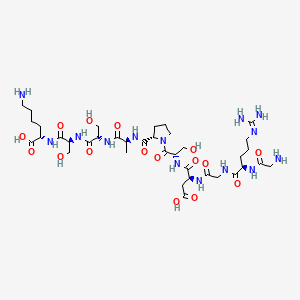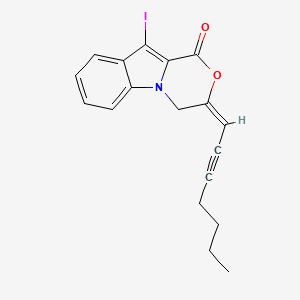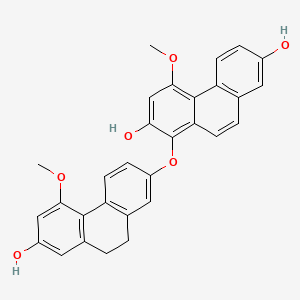
Blestrin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blestrin D is a potent mixed-type butyrylcholinesterase (BChE) inhibitor with an IC50 value of 8.1 μM . It is isolated from the plant Bletilla striata, which belongs to the Orchidaceae family . This compound has shown potential in the research of Alzheimer’s disease due to its inhibitory effects on BChE .
Preparation Methods
Synthetic Routes and Reaction Conditions
Blestrin D is primarily isolated from the tubers of Bletilla striata . The extraction process involves the use of ethanol as a solvent to obtain the active constituents from the plant material . The ethanol extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is mainly obtained through extraction from natural sources, specifically Bletilla striata . Further research is needed to develop efficient synthetic routes for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Blestrin D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form hydroquinones and other reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Blestrin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of butyrylcholinesterase
Biology: Investigated for its potential neuroprotective effects and its role in inhibiting cholinesterase enzymes
Medicine: Explored for its potential use in the treatment of Alzheimer’s disease due to its inhibitory effects on BChE
Mechanism of Action
Blestrin D exerts its effects by inhibiting butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting BChE, this compound increases the levels of acetylcholine in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease . The molecular targets of this compound include the active site of BChE, where it binds and prevents the enzyme from hydrolyzing acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase (AChE) and BChE.
Galantamine: An alkaloid that inhibits AChE and modulates nicotinic receptors.
Uniqueness of Blestrin D
This compound is unique due to its mixed-type inhibition of BChE, which allows it to bind to both the active site and an allosteric site on the enzyme . This dual binding mechanism enhances its inhibitory potency and makes it a promising candidate for further research in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C30H24O6 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-[(7-hydroxy-5-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-4-methoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C30H24O6/c1-34-26-14-20(32)12-18-4-3-17-13-21(7-10-22(17)28(18)26)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)27(35-2)15-25(30)33/h5-15,31-33H,3-4H2,1-2H3 |
InChI Key |
FDWCJAPUGMZZCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)OC4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


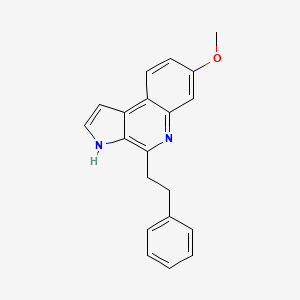

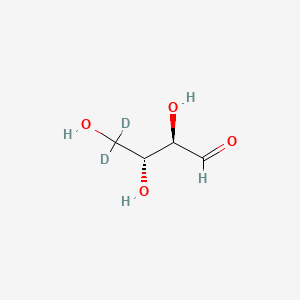
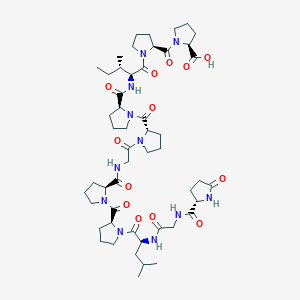
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
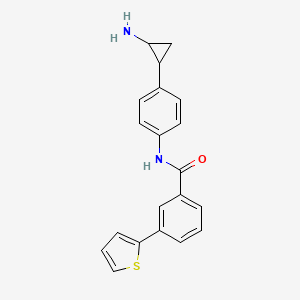
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
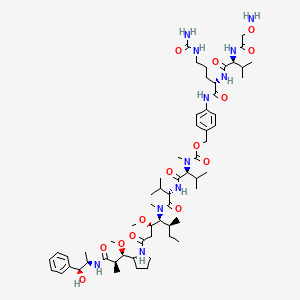
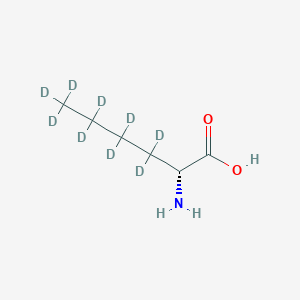
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
